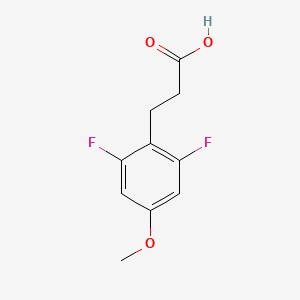

3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-(2,6-difluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O3/c1-15-6-4-8(11)7(9(12)5-6)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJVIDYBEXLDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)F)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-methoxybenzaldehyde and malonic acid.

Condensation Reaction: The aldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding cinnamic acid derivative.

Hydrogenation: The cinnamic acid derivative is then subjected to hydrogenation using a palladium catalyst to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of difluoromethoxybenzoic acid.

Reduction: Formation of 3-(2,6-Difluoro-4-methoxyphenyl)propanol.

Substitution: Formation of various substituted phenylpropanoic acids depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate in drug development. Its structural characteristics suggest it may interact with biological targets involved in inflammatory pathways. The following applications have been noted:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response. A study demonstrated significant reduction in edema in animal models, suggesting its therapeutic potential for conditions like arthritis.

- Analgesic Effects : The compound modulates pain signaling pathways, particularly through interactions with transient receptor potential vanilloid 1 (TRPV1) receptors. This modulation could lead to new treatments for chronic pain.

The pharmacological implications of 3-(2,6-difluoro-4-methoxyphenyl)propanoic acid are vast:

- Drug Development : Its structural similarity to existing anti-inflammatory drugs positions it as a candidate for new formulations aimed at treating inflammatory diseases and chronic pain conditions .

- Therapeutics : The compound has been explored for its potential to treat conditions such as osteoarthritis and other inflammatory disorders due to its ability to modulate inflammatory mediators effectively.

Synthetic Routes

The synthesis of this compound can be achieved through various methods including:

- Palladium-Catalyzed Reactions : Utilizing Suzuki-Miyaura coupling reactions for efficient production.

- Optimization Techniques : Continuous flow reactors may enhance yield and purity during industrial production processes.

Industrial Uses

This compound is also utilized in the production of specialty chemicals and materials that require specific properties influenced by its unique fluorinated structure.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

Receptor Interaction: Interacting with cellular receptors to influence signal transduction processes.

Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Positional Isomers: Methoxyphenylpropanoic Acids

3-(2-Methoxyphenyl)propanoic acid (CAS RN 6342-77-4) differs from the target compound in the position of the methoxy group (ortho vs. para) and lacks fluorine substituents. This positional isomer has a melting point of 85–89°C and a molecular weight of 180.20 g/mol .

This heterocyclic structure introduces hydrogen-bonding capabilities and alters lipophilicity, which may enhance binding to biological targets compared to the carboxylic acid moiety .

Fluorinated Propanoic Acid Derivatives

Perfluorinated analogs (e.g., [149339-57-1], [919005-14-4]) feature extensive fluorine substitution, including trifluoromethoxy and heptafluoropropoxy groups. Such perfluorinated derivatives are associated with higher bioaccumulation risks .

Halogenated derivatives like 3-((2,6-dichloro-4-sulfamoylphenyl)amino)propanoic acid (synthesized via reactions with halogenating agents) demonstrate how chlorine/bromine introduction increases molecular weight and reactivity. Fluorine’s smaller atomic radius and weaker polarizability in the target compound may result in milder steric hindrance and different metabolic pathways .

Difluoro-Methoxyphenyl Heterocycles

Compounds such as 5-(2,6-Difluoro-4-methoxyphenyl)-1,2-oxazol-3-amine (CAS RN 1897133-22-0) and 3-(4,5-Difluoro-2-methoxyphenyl)-1,2-oxazol-5-amine (CAS RN 1892114-14-5) retain the difluoro-methoxyphenyl motif but incorporate oxazole rings. The oxazole’s aromaticity and nitrogen atoms enhance π-π stacking and hydrogen-bonding interactions, likely increasing solubility in polar solvents compared to the propanoic acid backbone .

Cinnamic Acid Derivatives

(E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoic acid (from ) shares a phenylpropanoid skeleton but features a conjugated double bond and additional hydroxyl groups.

Data Table: Key Structural and Functional Comparisons

Biological Activity

3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H12F2O3

- Molecular Weight : 246.22 g/mol

- IUPAC Name : this compound

The compound primarily acts as an inhibitor of specific enzymes related to metabolic pathways. Its structure allows it to interact with various biological targets, including:

- Dipeptidyl Peptidase-4 (DPP-4) : Research indicates that fluorinated phenyl derivatives can enhance the inhibitory activity against DPP-4, which plays a crucial role in glucose metabolism and is a target for type 2 diabetes treatment . The presence of the difluoro and methoxy groups in this compound may contribute to increased binding affinity and potency.

2. Pharmacological Effects

Studies have demonstrated several pharmacological effects attributed to this compound:

- Anti-diabetic Activity : The inhibition of DPP-4 leads to increased levels of incretin hormones, which help regulate blood sugar levels. Compounds similar to this compound have shown promise in reducing hyperglycemia in diabetic models .

- Anti-inflammatory Properties : There is evidence suggesting that this compound may exhibit anti-inflammatory effects through modulation of pro-inflammatory cytokines and pathways involved in inflammation .

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on diabetic rats administered with this compound showed a marked decrease in fasting blood glucose levels compared to control groups. The results indicated an IC50 value for DPP-4 inhibition at approximately 3.07 nM, showcasing the compound's potential as a therapeutic agent for managing type 2 diabetes .

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented; however, preliminary toxicity assessments suggest a favorable profile with low cytotoxicity in various cell lines. Further studies are necessary to establish comprehensive safety data.

Q & A

Q. What are the common synthetic routes for 3-(2,6-Difluoro-4-methoxyphenyl)propanoic acid?

A typical synthesis involves coupling reactions starting from fluorinated aromatic precursors. For example, (E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid, a structurally related compound, is synthesized via Suzuki-Miyaura coupling using palladium catalysts, followed by hydrolysis or reduction steps to yield the propanoic acid derivative . Modifications to reaction conditions (e.g., temperature, solvent polarity) may be required to accommodate the steric and electronic effects of the 2,6-difluoro substitution.

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for trifluoromethylphenyl propanoic acid derivatives .

- NMR spectroscopy : NMR is critical for distinguishing fluorine substituents at the 2- and 6-positions.

- HPLC-MS : Validates purity and molecular weight, particularly for intermediates .

Q. How do substituents (fluoro and methoxy groups) influence its physicochemical properties?

The 2,6-difluoro substitution increases electronegativity, lowering the pKa of the carboxylic acid group compared to non-fluorinated analogs. For example, 3-(4-chlorophenyl)propanoic acid has a pKa of 4.61, while fluorinated analogs (e.g., 3,5-difluoro derivatives) exhibit pKa values ~4.5 due to electron-withdrawing effects . The 4-methoxy group contributes to lipophilicity, which can be quantified via logP measurements.

Q. What biological activities have been reported for structurally related compounds?

(E)-3-(2,6-Difluoro-4-methoxyphenyl)acrylic acid shows potential as a kinase inhibitor or antimicrobial agent, with activity modulated by the electron-deficient aromatic ring . Substituent position (e.g., 2,6- vs. 3,5-difluoro) significantly impacts binding affinity to biological targets like enzymes or receptors.

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Continuous flow reactors and automated systems are recommended to enhance reproducibility and scalability. For example, a related acrylic acid derivative achieved >90% yield under optimized flow conditions (residence time: 30 min, 80°C) . Catalyst screening (e.g., Pd/C vs. Pd(OAc)) and solvent selection (e.g., THF vs. DMF) should be prioritized to mitigate side reactions from fluorine substituents.

Q. What experimental strategies address contradictions in reported bioactivity data?

Discrepancies may arise from:

- Purity issues : Use orthogonal purity assays (HPLC, elemental analysis) to confirm compound integrity.

- Assay conditions : Standardize cell-based assays (e.g., ATP levels, pH) to minimize variability .

- Structural analogs : Compare activity of 2,6-difluoro vs. 3,5-difluoro isomers to isolate positional effects .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Molecular docking studies (e.g., using AutoDock Vina) predict interactions between the fluorinated aromatic ring and hydrophobic enzyme pockets. For instance, replacing the 4-methoxy group with a hydroxyl group (-OH) in analogs increases hydrogen-bonding potential, as seen in derivatives of 3-(4-hydroxyphenyl)propanoic acid .

Q. What are the challenges in crystallizing this compound, and how can they be resolved?

Fluorine atoms may disrupt crystal lattice formation. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.